REACTION_CXSMILES
|
[CH2:1]([O:8]OC1COC(O)CC1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CCN(C(C)C)[CH:20]([CH3:22])[CH3:21].[C:26]([O:29][C:30](=[O:32])[CH3:31])(=[O:28])[CH3:27]>C(Cl)Cl>[C:26]([O:29][CH:30]1[CH2:31][CH2:22][CH:20]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:21][O:32]1)(=[O:28])[CH3:27]
|
Name
|
5-Benzyloxyoxytetrahydropyran-2-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OOC1CCC(OC1)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.374 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
218 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with sat. NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
WASH
|
Details
|
The organic phase was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1OCC(CC1)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 281 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |